![molecular formula C9H12O2 B14348522 Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate CAS No. 90673-62-4](/img/structure/B14348522.png)
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bicyclo[410]hept-3-ene-7-carboxylate is a chemical compound with the molecular formula C8H10O3 It is a member of the bicyclo[410]heptene family, which is known for its unique ring structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) as catalysts . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 25-50°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the main protease (Mpro) of the COVID-19 virus by binding to its active site and preventing the cleavage of viral polyproteins . This inhibition disrupts the viral replication process, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane: A similar compound with a different functional group.
3,7,7-Trimethyl-bicyclo[4.1.0]hept-3-ene: Another related compound with additional methyl groups.
Uniqueness
Methyl bicyclo[410]hept-3-ene-7-carboxylate is unique due to its specific ring structure and functional group, which confer distinct reactivity and potential biological activity
Propiedades
Número CAS |
90673-62-4 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2-3,6-8H,4-5H2,1H3 |
Clave InChI |
PNRQWRSIQKXTEL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2C1CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
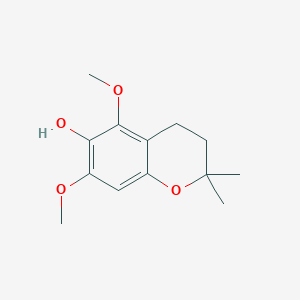
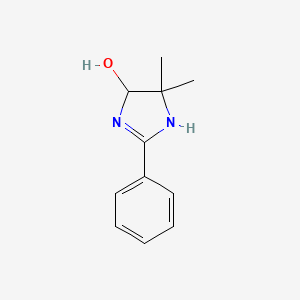
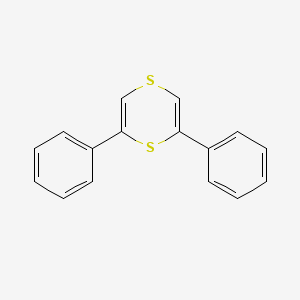
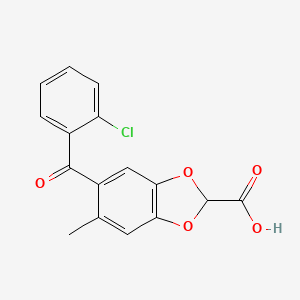
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
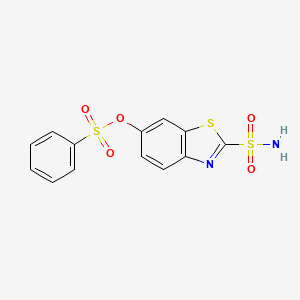
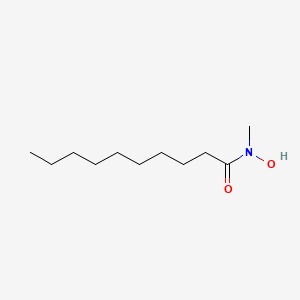
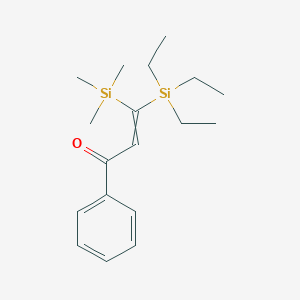
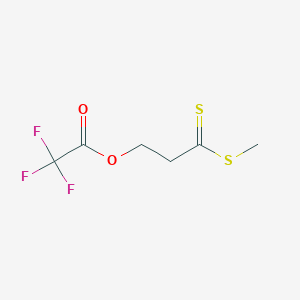
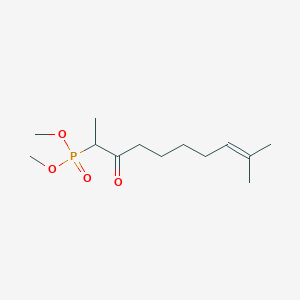
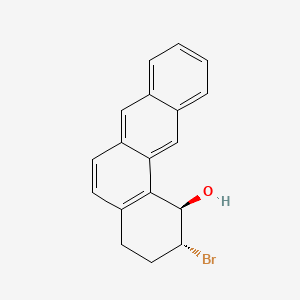
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
